2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various fluorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent hydrolysis. Substitution reactions may be facilitated by the presence of catalysts or under elevated temperatures to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used Oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines
Scientific Research Applications
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
4-Chloromethcathinone: A stimulant drug of the cathinone class, with a chlorophenyl group.
Uniqueness
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its combination of a fluorophenyl group, thiazole ring, and thiadiazole moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H11FN4OS2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11FN4OS2/c1-8-18-19-14(22-8)17-12(20)6-11-7-21-13(16-11)9-2-4-10(15)5-3-9/h2-5,7H,6H2,1H3,(H,17,19,20) |
InChI Key |
PXPFYSWOTUIAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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